6-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
6-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its versatile pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 6-chloroquinoxaline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline compounds depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
- 5-Methyl-1,2,3,4-tetrahydroquinoxaline
- 6-Chloroquinoxaline
Uniqueness
6-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both a chlorine atom and a methyl group on the quinoxaline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
6-chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11ClN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3,11-12H,4-5H2,1H3 |
InChI Key |
DEUVSAQHVDAXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NCCN2)Cl |
Origin of Product |
United States |
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